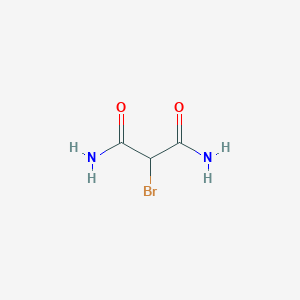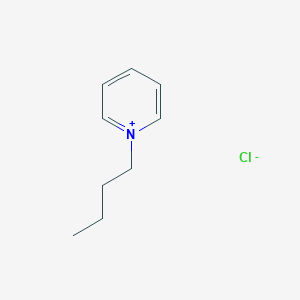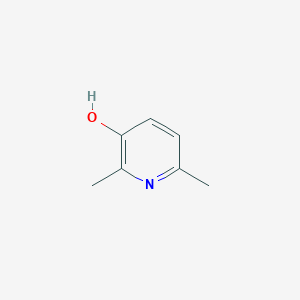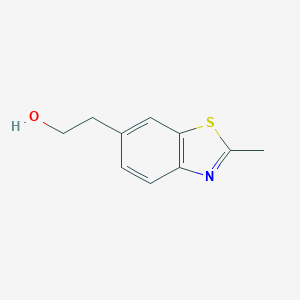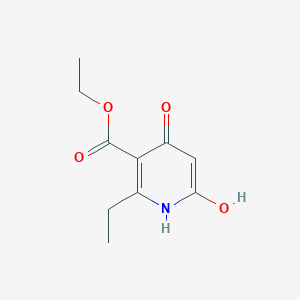
ethyl 2-ethyl-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-ethyl-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate, also known as ethyl 4-oxo-2-(2-oxoethyl)-3-pyridinecarboxylate, is a pyridine derivative that has been extensively studied for its potential use in various scientific research applications. It is a synthetic compound that is commonly used in the laboratory for its unique chemical properties.
Mecanismo De Acción
The exact mechanism of action of ethyl 2-ethyl-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate 2-ethyl 2-ethyl-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate is not fully understood, but it is believed to act by modulating various signaling pathways in the body. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of various diseases.
Efectos Bioquímicos Y Fisiológicos
Ethyl 2-ethyl 2-ethyl-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate has been shown to have a range of biochemical and physiological effects. It has been found to exhibit antioxidant activity, which helps to protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body. Additionally, it has been shown to have antitumor activity, which makes it a potential candidate for the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using ethyl 2-ethyl-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate 2-ethyl 2-ethyl-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate in laboratory experiments is its unique chemical properties. It is a synthetic compound that can be easily synthesized in the laboratory, making it readily available for use in various experiments. Additionally, it has been extensively studied for its potential use in various scientific research applications, which means that there is a wealth of information available on its properties and potential uses.
One of the main limitations of using ethyl 2-ethyl-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate 2-ethyl 2-ethyl-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate in laboratory experiments is its potential toxicity. While it has been shown to have a range of potential applications, it can also be toxic to certain cells and tissues. Additionally, it may not be suitable for use in certain experiments due to its unique chemical properties.
Direcciones Futuras
There are many potential future directions for research on ethyl 2-ethyl-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate 2-ethyl 2-ethyl-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate. Some possible areas of research include:
1. Further studies on its potential use in the treatment of cancer and other diseases.
2. Studies on its potential use as an antioxidant and anti-inflammatory agent.
3. Studies on its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
4. Studies on its potential use as a diagnostic tool for various diseases.
5. Development of new synthesis methods for ethyl 2-ethyl-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate 2-ethyl 2-ethyl-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate.
6. Studies on its potential use in the development of new drugs and therapies.
In conclusion, ethyl 2-ethyl-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate 2-ethyl 2-ethyl-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. It exhibits a range of biological activities, including antioxidant, anti-inflammatory, and antitumor properties. While it has many potential advantages for use in laboratory experiments, it also has some limitations and potential toxicity. There are many potential future directions for research on this compound, including further studies on its potential use in the treatment of various diseases and the development of new synthesis methods and therapeutic applications.
Métodos De Síntesis
The synthesis of ethyl 2-ethyl-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate 2-ethyl 2-ethyl-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate involves the reaction of ethyl 2-ethyl-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate acetoacetate with 2,4-pentanedione in the presence of ammonium acetate. The resulting intermediate is then treated with hydrazine hydrate to produce the final product.
Aplicaciones Científicas De Investigación
Ethyl 2-ethyl 2-ethyl-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate has been extensively studied for its potential use in various scientific research applications. It has been found to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and antitumor properties. It has also been shown to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Número CAS |
1433-76-7 |
|---|---|
Nombre del producto |
ethyl 2-ethyl-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate |
Fórmula molecular |
C10H13NO4 |
Peso molecular |
211.21 g/mol |
Nombre IUPAC |
ethyl 2-ethyl-4-hydroxy-6-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C10H13NO4/c1-3-6-9(10(14)15-4-2)7(12)5-8(13)11-6/h5H,3-4H2,1-2H3,(H2,11,12,13) |
Clave InChI |
CGIKUACJQQBMRL-UHFFFAOYSA-N |
SMILES isomérico |
CCC1=C(C(=O)C=C(N1)O)C(=O)OCC |
SMILES |
CCC1=C(C(=CC(=O)N1)O)C(=O)OCC |
SMILES canónico |
CCC1=C(C(=O)C=C(N1)O)C(=O)OCC |
Sinónimos |
2-Ethyl-1,6-dihydro-4-hydroxy-6-(oxo)nicotinic acid ethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



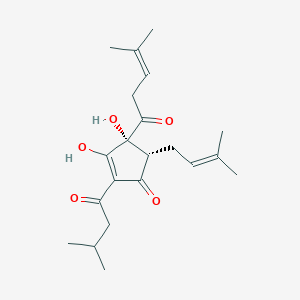
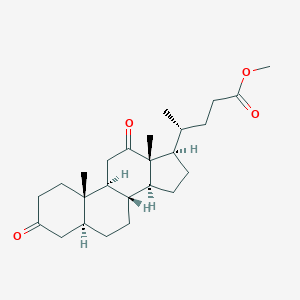
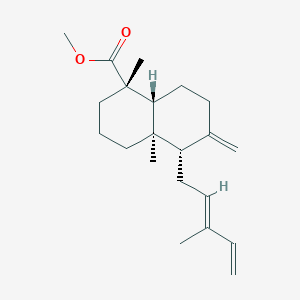
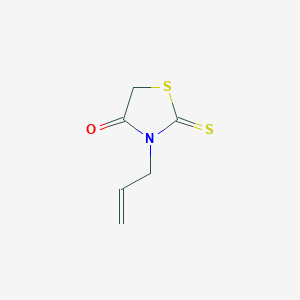


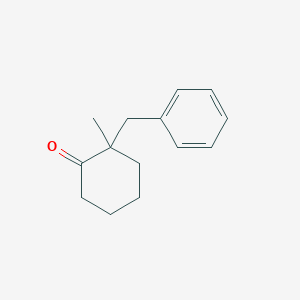
![[(1S,2S)-2-phenylcyclopropyl]benzene](/img/structure/B75713.png)
